molecular formula C9H12O4 B13181543 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid

Cat. No.: B13181543
M. Wt: 184.19 g/mol
InChI Key: RFKVXMNVANQFNE-UHFFFAOYSA-N
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Description

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid is an organic compound with the molecular formula C9H12O4 It is known for its unique structure, which includes a cyclohexyl ring substituted with two oxo groups and a methyl group, along with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid typically involves the reaction of cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Catalyst: Sulfuric acid

    Solvent: Acetic anhydride

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alcohols or amines in the presence of acid catalysts.

Major Products Formed

    Oxidation: Formation of cyclohexane-1,2-dione derivatives.

    Reduction: Formation of 2-(1-Methyl-2,6-dihydroxycyclohexyl)acetic acid.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Methyl-2,6-dioxocyclohexyl)propanoic acid
  • 2-(1-Methyl-2,6-dioxocyclohexyl)butanoic acid
  • 2-(1-Methyl-2,6-dioxocyclohexyl)pentanoic acid

Uniqueness

2-(1-Methyl-2,6-dioxocyclohexyl)acetic acid is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the acetic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

2-(1-methyl-2,6-dioxocyclohexyl)acetic acid

InChI

InChI=1S/C9H12O4/c1-9(5-8(12)13)6(10)3-2-4-7(9)11/h2-5H2,1H3,(H,12,13)

InChI Key

RFKVXMNVANQFNE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CCCC1=O)CC(=O)O

Origin of Product

United States

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